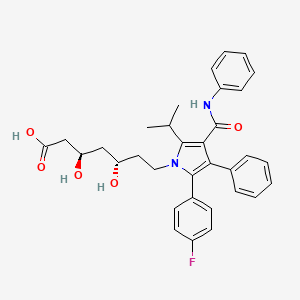

(3R,5S)-Atorvastatin

CAS No.: 791553-16-7

Cat. No.: VC17137146

Molecular Formula: C33H35FN2O5

Molecular Weight: 558.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 791553-16-7 |

|---|---|

| Molecular Formula | C33H35FN2O5 |

| Molecular Weight | 558.6 g/mol |

| IUPAC Name | (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

| Standard InChI | InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |

| Standard InChI Key | XUKUURHRXDUEBC-RRPNLBNLSA-N |

| Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

| Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

| Property | Value | Source |

|---|---|---|

| CAS Number (Free Acid) | 651770-09-1 | |

| CAS Number (Sodium Salt) | 131275-93-9 | |

| IUPAC Name | Sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| SMILES | [Na+].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CCC@HCC@@HCC(=O)[O-] | |

| InChI Key | UUR7Z9Q8SK |

The stereochemical divergence at C5 (S-configuration vs. R-configuration in the active form) significantly alters its biological activity, rendering it pharmacologically inert as an HMG-CoA reductase inhibitor .

Synthesis and Manufacturing Considerations

Chemoenzymatic Production Pathways

The synthesis of (3R,5S)-atorvastatin intermediates has been explored in patent literature via DERA (2-deoxyribose-5-phosphate aldolase)-catalyzed reactions. A notable method involves:

-

Aldol Condensation: DERA mediates the reaction between chloroacetaldehyde and two equivalents of acetaldehyde to form 6-chloro-2,4,6-trideoxy-erythro-hexonolactone .

-

Epoxide Intermediate Formation: Ring-opening of the lactone with sodium hydroxide generates (3R,5S)-3-hydroxy-4-oxiranylbutyric acid .

-

Cyanide Displacement: Subsequent treatment with cyanide yields (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid, a precursor for rosuvastatin and atorvastatin analogs .

This route highlights the compound’s role as a byproduct in statin synthesis, necessitating rigorous purification to meet pharmaceutical impurity thresholds (<0.15% as per ICH guidelines) .

Analytical Characterization Methods

Chromatographic Separation

High-performance liquid chromatography (HPLC) methods using chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of (3R,5S) and (3R,5R) isomers. Typical conditions include:

-

Column: 250 mm × 4.6 mm, 5 μm particle size

-

Mobile Phase: n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1 v/v)

Spectroscopic Techniques

-

FT-IR: Peaks at 3340 cm (O-H stretch), 1705 cm (C=O lactone), and 1510 cm (C-F aromatic) .

-

NMR: Distinct signals at δ 72.3 (C3-OH) and δ 70.8 (C5-OH) confirming stereochemistry .

| Regulatory Body | Maximum Allowable Limit |

|---|---|

| FDA | 0.15% |

| EMA | 0.10% |

Applications in Pharmaceutical Research

Reference Standard in Quality Control

As a certified reference material (CRM), (3R,5S)-atorvastatin sodium salt is essential for:

-

Validating analytical methods during drug development.

-

Assessing batch-to-batch consistency in atorvastatin manufacturing .

Target for Synthetic Optimization

Recent patents highlight strategies to minimize (3R,5S) isomer formation through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume